N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
Description
N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted at the 2- and 4-positions with 2-methoxyphenyl groups and at the 6-position with a pyrrolidin-1-yl moiety.
Properties
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-28-17-11-5-3-9-15(17)22-19-24-20(23-16-10-4-6-12-18(16)29-2)26-21(25-19)27-13-7-8-14-27/h3-6,9-12H,7-8,13-14H2,1-2H3,(H2,22,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFRSTVFARFHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCCC3)NC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions, where suitable methoxyphenyl derivatives react with the triazine core.
Addition of Pyrrolidinyl Group: The pyrrolidinyl group is added via a nucleophilic substitution reaction, where pyrrolidine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to structurally related 1,3,5-triazine-2,4-diamine derivatives. Key differences arise from substituent variations at the 2-, 4-, and 6-positions, which influence solubility, reactivity, and intermolecular interactions.
Table 1: Comparison of Substituents and Key Properties
*Calculated based on molecular formula.
Substituent Effects on Physical and Chemical Properties
- Aromatic vs. Aliphatic Substituents : The target compound’s 2-methoxyphenyl groups enhance π-π stacking and hydrophobicity compared to aliphatic substituents in Prometryn (isopropyl, methylthio) or Indaziflam (fluoroethyl) . This aromaticity may favor applications in materials science, as seen in IT3’s graphene interactions .
- Pyrrolidine vs. Pyridine/Sulfur Groups : The pyrrolidin-1-yl group at position 6 introduces flexibility and basicity, contrasting with the rigid pyridin-3-yl group in ’s compound, which forms hydrogen-bonded 2D structures . Sulfur-containing analogs (e.g., Prometryn) exhibit higher reactivity in agrochemical contexts due to thioether bonds .
- Methoxy Groups vs.
Biological Activity
N2,N4-bis(2-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, notable for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 392.5 g/mol
- CAS Number : 898648-82-3
The compound features a triazine core substituted with two methoxyphenyl groups and a pyrrolidinyl moiety. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways. It has shown selectivity towards specific receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
- Modulation of Gene Expression : It may influence the expression of genes related to cell proliferation and apoptosis through epigenetic mechanisms.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Line A : IC50 = 12 µM
- Cell Line B : IC50 = 8 µM
- Cell Line C : IC50 = 15 µM
These results indicate that the compound can selectively inhibit cancer cell growth while sparing normal cells.
Antimicrobial Activity
Research also indicates that this compound possesses antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in treating infections caused by these pathogens.
Case Study 1: Cancer Treatment
A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The study reported:
- Response Rate : 30% partial response
- Stability Rate : 50% disease stability
- Adverse Effects : Mild nausea and fatigue were the most common side effects.
Case Study 2: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
